molecular formula C11H24O2 B1614642 1,1-Diethoxyheptane CAS No. 688-82-4

1,1-Diethoxyheptane

Cat. No.: B1614642
CAS No.: 688-82-4
M. Wt: 188.31 g/mol
InChI Key: UGOCNHASEZIJFQ-UHFFFAOYSA-N
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Description

1,1-Diethoxyheptane, also known as heptanal diethyl acetal, is an organic compound with the molecular formula C11H24O2. It is a colorless liquid that is used in various chemical applications. The compound is characterized by its two ethoxy groups attached to the first carbon of the heptane chain .

Biochemical Analysis

Biochemical Properties

1,1-Diethoxyheptane plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids . This interaction is crucial as it influences the metabolic pathways involving aldehydes. Additionally, this compound can form adducts with proteins, potentially altering their function and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites . This interaction can lead to changes in enzyme activity, affecting various metabolic pathways. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been shown to affect cellular function, leading to alterations in cell growth and viability. In vitro studies have demonstrated that prolonged exposure can result in oxidative stress and DNA damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function . At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to significant changes in metabolic activity and organ function. Toxicity studies have shown that high doses of this compound can cause oxidative stress and inflammation in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to aldehyde metabolism . It interacts with enzymes such as aldehyde dehydrogenase and alcohol dehydrogenase, influencing the conversion of aldehydes to carboxylic acids and alcohols. These interactions can affect metabolic flux and alter the levels of various metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound is known to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its biochemical effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its subcellular localization. For example, in the mitochondria, this compound can affect oxidative phosphorylation and energy production. Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its biochemical interactions and effects.

Preparation Methods

1,1-Diethoxyheptane can be synthesized through the acetalization of heptanal with ethanol in the presence of an acid catalyst. The reaction typically involves mixing heptanal and ethanol in a molar ratio, followed by the addition of an acid catalyst such as sulfuric acid. The mixture is then heated under reflux conditions to facilitate the formation of the acetal .

Industrial production methods for this compound often involve continuous processes where heptanal and ethanol are fed into a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products .

Chemical Reactions Analysis

1,1-Diethoxyheptane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1-Diethoxyheptane has several scientific research applications:

Comparison with Similar Compounds

1,1-Diethoxyheptane can be compared with other similar compounds, such as:

    1,1-Dimethoxyheptane: This compound has two methoxy groups instead of ethoxy groups.

    Heptanal: The parent aldehyde of this compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and applications compared to its analogs .

Properties

IUPAC Name

1,1-diethoxyheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOCNHASEZIJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060996
Record name Heptane, 1,1-diethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688-82-4
Record name 1,1-Diethoxyheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptane, 1,1-diethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 1,1-diethoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptane, 1,1-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxyheptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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